molecular formula C17H22O5 B1316895 Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate CAS No. 54166-15-3

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate

Cat. No.: B1316895
CAS No.: 54166-15-3
M. Wt: 306.4 g/mol
InChI Key: OSQKNXLJUGYQHW-UHFFFAOYSA-N
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Description

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C17H22O5 It is a derivative of cyclobutane and features two ester groups and a benzyloxy substituent

Scientific Research Applications

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate has several applications in scientific research:

Safety and Hazards

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to wear protective gloves, clothing, and eye/face protection. If in eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate typically involves the reaction of diethyl cyclobutane-1,1-dicarboxylate with benzyl alcohol in the presence of a suitable catalyst. One common method involves the use of pyridinium chlorochromate (PCC) as an oxidizing agent. The reaction is carried out in a solvent such as dichloromethane (CH2Cl2) and is stirred overnight to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Diethyl 3-(hydroxy)cyclobutane-1,1-dicarboxylate.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with cellular targets, such as enzymes or receptors, through its ester and benzyloxy groups. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

diethyl 3-phenylmethoxycyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O5/c1-3-20-15(18)17(16(19)21-4-2)10-14(11-17)22-12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQKNXLJUGYQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)OCC2=CC=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510559
Record name Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54166-15-3
Record name Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred slurry of 4.6 g (0.19 mol) sodium hydride in 115 mL of dry dioxane was added dropwise 30.4 (0.10 mol) of diethyl malonate over a 30 min period. After this addition was complete, 50.0 g (0.19 mol) of 1-chloro-2-benzyloxy-3-bromopropane 3 was added dropwise in 30 min (St mixture was heated at reflux for 44 hr, cooled to room ##STR5## temperature, and 4.6 g (0.19 mol) of sodium hydride in 50 mL of dioxane was added in portions. The mixture was heated at reflux for an additional 120 hr. The solvent was partially removed under reduced pressure and the mixture was treated with 100 mL of water. The organic layer was extracted into ether. The ether extracts were dried and concentrated and the residue was distilled under reduced pressure. Distillation through a 12-in Vigreux column yielded 49.0 g (85%) of diethyl 3-benzyloxycyclobutane-1, 1-dicarboxylate 4 bp 174°-176° C. (0.9 mm); 1H NMR(CDCl3) δ1.23 (t, J=7 Hz, 6H, CH3), 4.0-4.7 (m, 1H OCH), 4.34 (s, 2H OCH2), 4.13 (q, J=7 Hz, 4H, OCOCH2), 7.23 (s, 5H, phenyl).
Quantity
4.6 g
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reactant
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[Compound]
Name
30.4
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0.1 mol
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reactant
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0 (± 1) mol
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reactant
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115 mL
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solvent
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50 g
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4.6 g
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50 mL
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Synthesis routes and methods II

Procedure details

Compound 1 was prepared according to the literature procedures of Avram, M., Nenitzescu, C. D. and Maxim, C. D. (1957) Chem. Ber., 90:1424 and Safanda, J. and Sobotka, P. (1982) Collect. Czech. Chem. Commun. 47:2440 with minor improvements. Malonic acid diethyl ester (258.6 ml, 1.703 moles) was added neat over a two hours period to a suspension of sodium hydride (51.10 g, 1.703 moles, Fluka N° 71614: 80% NaH in oil) in dioxane (1000 ml). This solution was stirred 90 min at room temperature. 1-Bromo-2-benzyloxy-3-chloro-propane (500 g, 1.789 moles) was added neat over a one hour period. The mixture was stirred for one hour at room temperature, followed by 24 hours at 125° C. After slow cooling to room temperature, a like quantity of sodium hydride was added neat in 5 g portions over one hour. The suspension was slowly heated to 125° C. and mechanically stirred for 120 hours at this temperature. The workup was as described in the literature references. Thus, compound 1 was first purified by distillation 172° C. at 0.6 Torr, followed by flash chromatography (tertiobutylmethylether/hexane=1/99 to 2/8) to afford 1: 382.5 g, 73.3% as a colourless oil.
Quantity
258.6 mL
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reactant
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51.1 g
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reactant
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1000 mL
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solvent
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500 g
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

To a stirred suspension of sodium hydride (920 mg, 23 mmol, 60% in mineral oil) in dry dioxane (33 mL), was added diethyl malonate (3.5 mL, 23 mmol) dropwise over min. After the addition was complete, (((1-bromo-3-chloropropan-2-yl)oxy)methyl)benzene (157) (6.1 g, 23 mmol) was added over 20 minutes. The mixture was then heated at reflux for 24 hours. After cooling to room temperature, sodium hydride (920 mg, 23 mmol) in dioxane (2 mL) was added to the mixture and heating at reflux for another 48 hours. The solvent was partially removed under reduced pressure and the mixture was treated with water (50 mL). The mixture was extracted with ethyl acetate (3×30 mL), dried with magnesium sulfate and concentrated in vacuo. The crude product was purified by column chromatography using hexanes/ethyl acetate as eluent (25%) to yield diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate (158). 1H NMR (400 MHz, CD2Cl2) δ 7.39-7.30 (m, 5H), 4.4 (s, 2H), 4.23-4.13 (m, 5H), 2.83-2.78 (m, 2H), 2.55-2.49 (m, 2H), 1.32-1.25 (m, 6H). MS m/z 307.2 (M+1)+.
Quantity
920 mg
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reactant
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33 mL
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solvent
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3.5 mL
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reactant
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6.1 g
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reactant
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920 mg
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reactant
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2 mL
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solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
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Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
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Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
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Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
Reactant of Route 5
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Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate

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